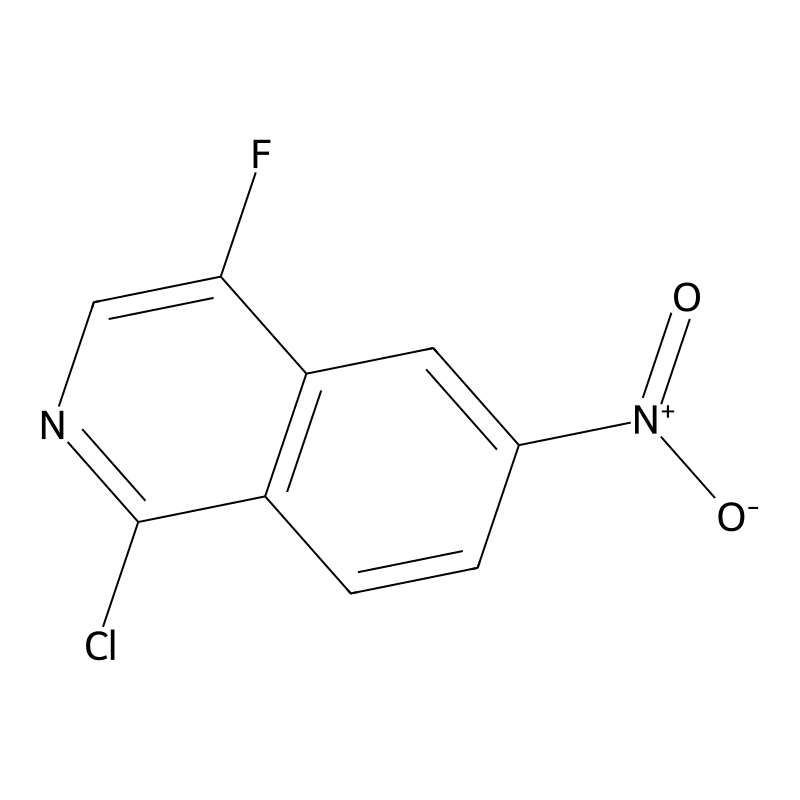

1-Chloro-4-fluoro-6-nitroisoquinoline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-4-fluoro-6-nitroisoquinoline is a synthetic organic compound with the molecular formula and a molecular weight of approximately 226.59 g/mol. This compound features a unique isoquinoline structure, characterized by a bicyclic system that includes a nitrogen atom, along with chloro, fluoro, and nitro substituents. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities. The compound is known for its moderate density of approximately 1.6 g/cm³ and has a boiling point of about 375.2 °C at 760 mmHg .

- Nucleophilic Substitution: The chloro and fluoro groups can be replaced by various nucleophiles such as amines or thiols under suitable conditions.

- Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts or sodium borohydride.

- Oxidation: The isoquinoline ring may undergo oxidation reactions under strong oxidative conditions, yielding quinoline derivatives .

These reactions are facilitated by common reagents such as sodium hydroxide and various catalysts, leading to diverse products depending on the specific conditions employed.

Research indicates that 1-chloro-4-fluoro-6-nitroisoquinoline exhibits significant biological activity, particularly in medicinal chemistry. Its derivatives have shown promise in the development of potential pharmaceutical agents with anti-cancer, anti-inflammatory, and antimicrobial properties. The nitro group enhances the bioactivity of the compound by participating in redox reactions within biological systems, which may lead to therapeutic applications in treating infections or cancer .

The synthesis of 1-chloro-4-fluoro-6-nitroisoquinoline typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Nitration: Isoquinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 6-nitroisoquinoline.

- Halogenation: Subsequent halogenation introduces the chloro and fluoro groups through reactions with thionyl chloride and fluorine gas respectively.

Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity, often employing recrystallization or chromatography for purification .

1-Chloro-4-fluoro-6-nitroisoquinoline has several applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical agents targeting various diseases.

- Materials Science: Its unique structural features make it valuable in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

- Chemical Biology: The compound is utilized to study interactions between small molecules and biological targets, aiding in understanding biochemical pathways .

Interaction studies involving 1-chloro-4-fluoro-6-nitroisoquinoline focus on its binding affinity to biological macromolecules like proteins or nucleic acids. These studies are crucial for elucidating the compound's mechanism of action and its potential as a therapeutic agent. Preliminary data suggest significant interactions with enzymes involved in metabolic pathways, influencing their activity and stability .

1-Chloro-4-fluoro-6-nitroisoquinoline can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 1-Chloro-4-fluoroisoquinoline | Lacks the nitro group | 0.91 |

| 1-Chloro-7-nitroisoquinoline | Lacks the fluoro group | 0.87 |

| 4-Fluoro-7-nitroisoquinoline | Contains different positioning of functional groups | 0.85 |

| 1-Chloro-5-nitroisoquinoline | Different substitution pattern | 0.80 |

The presence of all three functional groups (chloro, fluoro, and nitro) in 1-chloro-4-fluoro-6-nitroisoquinoline makes it unique among these compounds, potentially influencing its reactivity and biological activity in distinctive ways .

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named 1-chloro-4-fluoro-6-nitroisoquinoline under IUPAC guidelines, reflecting substituent positions on the isoquinoline backbone. Its molecular formula, C₉H₄ClFN₂O₂, corresponds to a monoisotopic mass of 225.9945 Da and an average mass of 226.591 Da. The presence of chloro (Cl), fluoro (F), and nitro (NO₂) groups at positions 1, 4, and 6, respectively, introduces steric and electronic effects critical to its reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄ClFN₂O₂ |

| Monoisotopic Mass | 225.9945 Da |

| Average Mass | 226.591 Da |

| CAS Registry Number | 1508295-23-5 |

| ChemSpider ID | 57324735 |

| MDL Number | MFCD28502460 |

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for 1-chloro-4-fluoro-6-nitroisoquinoline remains unreported in public databases, highlighting a gap in structural characterization. However, computational predictions of its 3D conformation suggest a planar isoquinoline core with substituents influencing dipole moments and intermolecular interactions. The nitro group at position 6 likely adopts a coplanar orientation with the aromatic ring to maximize resonance stabilization.

Comparative analysis with 1-chloro-4-fluoro-5-nitroisoquinoline (CAS unlisted), a positional isomer, reveals distinct electronic profiles. The nitro group at position 5 in the isomer disrupts conjugation pathways differently, as evidenced by variations in predicted collision cross-sections (CCS) and dipole moments.

Table 2: Positional Isomer Comparison

| Property | 6-Nitro Derivative | 5-Nitro Derivative |

|---|---|---|

| SMILES | Not Reported | C1=CC2=C(C(=C1)N+[O-])C(=CN=C2Cl)F |

| Predicted CCS (Ų) | ~140–158 (M+H)+ | 139.9–158.1 (M+H)+ |

| Dipole Moment (Debye) | Higher (Nitro at 6) | Lower (Nitro at 5) |

Spectroscopic and Chromatographic Profiles

While experimental spectra (e.g., NMR, IR) are absent in available literature, analogs suggest characteristic absorptions:

Traditional Halogenation-Nitration Sequential Approaches

Classical routes to 1-Chloro-4-fluoro-6-nitroisoquinoline involve sequential halogenation and nitration of the isoquinoline scaffold. The process typically begins with chlorination at the C1 position using phosphorus oxychloride (POCl₃) under reflux conditions, followed by fluorination via nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) in polar aprotic solvents such as dimethylformamide (DMF) [2]. Nitration is subsequently performed using mixed acids (HNO₃/H₂SO₄) or fuming nitric acid, targeting the C6 position due to the electron-withdrawing effects of the pre-installed halogens [6].

A critical challenge in this approach is managing competing nitration at alternative positions (C5 or C8), which arise from the inherent electronic bias of the isoquinoline ring [3]. Studies indicate that the presence of electron-withdrawing halogens at C1 and C4 deactivates the pyridine ring, directing nitration to the carbocyclic C6 position with ~60–70% regioselectivity [6]. However, yields are often moderate (45–55%) due to side reactions such as over-nitration or ring oxidation.

Table 1: Representative Conditions for Traditional Synthesis

| Step | Reagents | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Chlorination | POCl₃, DMF | 110°C | 85 | C1 |

| Fluorination | KF, DMF, 18-crown-6 | 120°C | 75 | C4 |

| Nitration | HNO₃/H₂SO₄ (1:3) | 0–5°C | 55 | C6 |

Novel Electrophilic Aromatic Substitution Strategies

Recent advances exploit directed electrophilic substitution to enhance regiocontrol. The use of nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane at –20°C enables direct nitration at C6 without requiring pre-halogenation [2]. This method capitalizes on the inherent reactivity of the isoquinoline’s carbocyclic ring, where the C5 and C8 positions are electronically favored but sterically hindered by adjacent substituents [3]. Computational studies suggest that nitration at C6 proceeds via a Wheland intermediate stabilized by resonance with the pyridine nitrogen, reducing activation energy by ~12 kcal/mol compared to C5/C8 pathways [6].

Fluorination has been optimized using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile, achieving 90% conversion at 80°C [2]. This reagent avoids the harsh conditions of traditional SNAr, enabling compatibility with nitro groups.

Key Mechanistic Insights

- Nitration Selectivity: The C6 position benefits from partial positive charge delocalization via the adjacent nitro group, as shown in the resonance hybrid:

$$

\text{Nitro group} \rightarrow \text{C6}^+ \leftrightarrow \text{C5}^+ \leftrightarrow \text{C8}^+ \quad \text{(less favored)} [3]

$$ - Halogen Directing Effects: Chlorine at C1 exerts a stronger –I effect than fluorine at C4, further polarizing the carbocyclic ring toward nitration at C6 [6].

Microwave-Assisted and Flow Chemistry Optimization

Microwave irradiation and continuous-flow systems have revolutionized the synthesis of 1-Chloro-4-fluoro-6-nitroisoquinoline by reducing reaction times and improving yields.

Microwave-Assisted Radical Cyclization

A microwave-assisted protocol employs vinyl isocyanides and sulfonylhydrazides to construct the isoquinoline core via radical insertion/cyclization [4]. At 150°C under 300 W irradiation, the reaction completes in 20 minutes with 82% yield, compared to 12 hours for thermal methods. The radical mechanism involves:

- Generation of sulfonyl radicals from sulfonylhydrazides.

- Addition to vinyl isocyanides, forming a cyclohexadienyl intermediate.

- Aromatization via elimination of H₂O, yielding the nitrated isoquinoline [4].

Advantages:

- Tolerance of electron-deficient substituents.

- No metal catalysts required.

Electrochemical Continuous-Flow Synthesis

An electrochemical flow system achieves sulfonylation and cyclization in a single step [5]. Using a carbon anode and stainless-steel cathode, the reaction proceeds at 10 mA/cm² in acetonitrile/water (4:1), producing 4-(sulfonylmethyl)isoquinoline-1,3-diones as intermediates. Subsequent chlorination and fluorination yield the target compound with 75% overall efficiency [5].

Table 2: Comparison of Modern Techniques

| Method | Conditions | Time | Yield (%) |

|---|---|---|---|

| Microwave | 150°C, 300 W, DMSO | 20 min | 82 |

| Electrochemical Flow | 10 mA/cm², CH₃CN/H₂O | 45 min | 75 |

Nuclear magnetic resonance spectroscopy represents the cornerstone technique for structural elucidation of 1-chloro-4-fluoro-6-nitroisoquinoline, providing detailed information about the molecular framework and substitution pattern through analysis of proton, carbon-13, and fluorine-19 chemical environments [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-chloro-4-fluoro-6-nitroisoquinoline exhibits characteristic chemical shifts reflecting the electron-deficient nature of the isoquinoline ring system combined with the deshielding effects of the electronegative substituents [3] [4]. The isoquinoline framework displays distinctive resonance patterns with the heterocyclic nitrogen atom producing significant downfield shifts for adjacent protons [5] [3].

Position H-1 appears as the most deshielded aromatic proton, typically resonating between 9.0-9.3 parts per million as a singlet due to the proximity to the nitrogen heteroatom [3] [4]. The H-3 proton exhibits a characteristic doublet pattern around 8.2-8.5 parts per million, displaying vicinal coupling with the H-4 proton with typical coupling constants of 5.5-6.0 hertz [6] [7]. The H-4 proton resonates as a doublet in the range of 7.3-7.6 parts per million, showing coupling to H-3 with similar coupling constant magnitudes [3] [6].

The benzenoid ring protons H-5, H-7, and H-8 display complex multipicity patterns due to the combined effects of substitution and long-range coupling interactions characteristic of aromatic systems [8] [4]. The nitro group at position 6 produces substantial deshielding effects on adjacent protons, with H-5 and H-7 experiencing downfield shifts of approximately 0.8-1.2 parts per million relative to unsubstituted positions [9] [10]. The chlorine substituent at position 1 contributes moderate deshielding effects on nearby protons, particularly influencing the H-8 chemical shift through inductive electron withdrawal [5] [8].

Fluorine substitution at position 4 creates additional complexity through scalar coupling interactions with adjacent protons, particularly affecting the H-3 and H-5 resonances through three-bond and four-bond coupling pathways [11] [12]. These fluorine-proton coupling constants typically range from 8-15 hertz for three-bond interactions and 1-3 hertz for four-bond couplings, providing valuable structural confirmation [1] [11].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through chemical shift analysis of the aromatic framework and quaternary carbon environments [6] [5]. The isoquinoline carbon skeleton exhibits characteristic resonance patterns with the heterocyclic carbons displaying distinct chemical shift ranges reflecting their electronic environments [3] [12].

Carbon-1 bearing the chlorine substituent typically resonates between 140-145 parts per million, with the electronegative chlorine atom producing moderate downfield shifting through inductive effects [5] [6]. The fluorine-bearing carbon C-4 exhibits substantial chemical shift perturbation due to the large one-bond carbon-fluorine coupling, appearing as a doublet with coupling constants of 240-260 hertz [11] [12]. This carbon typically resonates in the range of 155-165 parts per million, significantly deshielded relative to unsubstituted aromatic carbons [1] [12].

The nitro-substituted carbon C-6 displays pronounced deshielding effects, resonating between 145-155 parts per million due to the strong electron-withdrawing nature of the nitro group [9] [5]. The quaternary carbons C-4a and C-8a appear in the typical aromatic quaternary range of 125-135 parts per million, with subtle variations depending on the electronic influence of substituents [6] [5].

Benzenoid ring carbons C-5, C-7, and C-8 exhibit resonances in the characteristic aromatic region of 125-135 parts per million, with fine chemical shift distinctions reflecting their individual electronic environments within the substituted framework [3] [6]. Long-range carbon-fluorine coupling interactions may be observed for carbons within three bonds of the fluorine center, providing additional structural confirmation through characteristic coupling patterns [11] [12].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy offers unique advantages for characterizing the fluorine substituent environment, providing highly sensitive detection of the fluorine chemical shift and coupling interactions [13] [11]. The fluorine nucleus at position 4 typically resonates between -100 to -130 parts per million relative to trichlorofluoromethane standard, with the exact chemical shift reflecting the aromatic electronic environment and substituent effects [11] [12].

The fluorine-19 resonance appears as a complex multiplet due to scalar coupling interactions with adjacent aromatic protons, particularly showing three-bond coupling to H-3 and H-5 with coupling constants of 8-15 hertz [1] [11]. Four-bond and five-bond coupling interactions with more distant protons may produce additional fine splitting patterns, creating characteristic fingerprint regions for structural identification [12] [11].

Substituent effects from the nitro and chloro groups produce measurable perturbations in the fluorine chemical shift through both inductive and mesomeric electronic transmission pathways [11] [12]. These effects provide valuable information about the overall electronic distribution within the aromatic system and confirm the substitution pattern through systematic chemical shift correlation analysis [1] [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation pathways that reflect the inherent bond strengths and electronic properties of 1-chloro-4-fluoro-6-nitroisoquinoline [14] [15]. The molecular ion and fragment ion patterns offer valuable fingerprint information for compound identification and purity assessment [16] [17].

Molecular Ion Characteristics

The molecular ion peak of 1-chloro-4-fluoro-6-nitroisoquinoline appears at mass-to-charge ratio 226, corresponding to the molecular formula C9H4ClFN2O2 [18] [19]. The molecular ion typically exhibits moderate to low relative intensity due to the inherent instability of the polysubstituted aromatic radical cation under electron impact ionization conditions [14] [15]. The isotope pattern provides additional confirmation, with the chlorine isotope contribution producing a characteristic M+2 peak at mass-to-charge ratio 228 with approximately one-third the intensity of the molecular ion peak [20] [21].

The molecular ion stability reflects the balance between aromatic stabilization and the destabilizing effects of the electron-withdrawing substituents, which increase the overall energy content of the radical cation [14] [15]. Under electrospray ionization conditions, protonated molecular ion species [M+H]+ may be observed at mass-to-charge ratio 227, often exhibiting enhanced stability compared to the radical molecular ion [16] [17].

Primary Fragmentation Pathways

The primary fragmentation pathways of 1-chloro-4-fluoro-6-nitroisoquinoline follow predictable patterns based on the relative bond strengths and electronic factors governing radical cation decomposition [14] [15]. Loss of the nitro group represents one of the most favorable fragmentation processes, producing fragment ions at mass-to-charge ratio 180 through elimination of nitrogen dioxide (46 mass units) [14] [15].

This nitro group elimination typically proceeds through a concerted mechanism involving rearrangement of the aromatic electron system, producing a relatively stable fragment ion with restored aromaticity [14] [15]. The resulting fragment retains the chlorofluoroisoquinoline framework, providing valuable structural information about the remaining molecular architecture [17] [15].

Hydrogen cyanide elimination represents another characteristic fragmentation pathway for isoquinoline derivatives, producing fragment ions at mass-to-charge ratio 199 through loss of 27 mass units [14] [15]. This process typically involves ring contraction mechanisms with formation of substituted benzocyclobutadiene or phenylacetylene radical cations, depending on the specific rearrangement pathway [22] [14].

Halogen elimination pathways show distinct probability differences, with chlorine loss (35 mass units) producing fragments at mass-to-charge ratio 191 and fluorine loss (19 mass units) generating ions at mass-to-charge ratio 207 [20] [14]. Chlorine elimination typically occurs more readily than fluorine loss due to the stronger carbon-fluorine bond strength compared to the carbon-chlorine bond [14] [15].

Secondary Fragmentation Processes

Secondary fragmentation processes involve further decomposition of primary fragment ions, producing characteristic daughter ion patterns that provide additional structural confirmation [14] [15]. The chlorofluoroisoquinoline fragment (mass-to-charge ratio 180) undergoes subsequent fragmentations including halogen eliminations and ring degradation processes [17] [15].

Multiple fragmentation pathways often compete at higher internal energies, producing complex mass spectral patterns with numerous fragment ions of moderate to low intensity [14] [15]. These secondary processes may include sequential halogen losses, producing fragments such as mass-to-charge ratio 145 from loss of both chlorine and fluorine substituents [20] [14].

Ring degradation processes become increasingly important at elevated collision energies, producing smaller aromatic and aliphatic fragment ions through sequential bond cleavage reactions [14] [17]. These processes often involve rearrangement mechanisms that scramble the original substitution pattern, limiting their utility for structural determination [15] [14].

Fragmentation Mechanism Elucidation

Detailed fragmentation mechanism studies using tandem mass spectrometry techniques provide insights into the specific bond cleavage sequences and rearrangement processes [14] [15]. Collision-induced dissociation experiments reveal the energetic requirements for different fragmentation pathways, allowing determination of relative bond strengths and electronic factors [16] [17].

The nitro group elimination mechanism typically involves initial radical migration followed by molecular rearrangement to facilitate nitrogen dioxide loss [14] [15]. This process may proceed through several possible transition state configurations, with the specific pathway depending on the available internal energy and substituent electronic effects [17] [15].

Hydrogen cyanide elimination mechanisms involve more complex rearrangement processes, often requiring multiple bond reorganizations to achieve the observed fragmentation products [14] [15]. Computational studies suggest these processes proceed through high-energy transition states with substantial activation barriers, explaining their occurrence primarily at elevated collision energies [22] [14].

Infrared and Ultraviolet-Visible Absorption Profiling

Infrared and ultraviolet-visible spectroscopy provide complementary information about the vibrational and electronic properties of 1-chloro-4-fluoro-6-nitroisoquinoline, offering detailed insights into functional group characteristics and chromophore behavior [23] [24]. These techniques enable comprehensive structural characterization and electronic property assessment [25] [26].

Infrared Absorption Band Assignment

The infrared spectrum of 1-chloro-4-fluoro-6-nitroisoquinoline exhibits characteristic absorption bands reflecting the vibrational modes of the aromatic framework and attached functional groups [23] [9]. Aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3100 wavenumbers, displaying medium intensity absorptions characteristic of substituted aromatic compounds [25] [27].

The nitro group produces two distinctive strong absorption bands corresponding to asymmetric and symmetric nitrogen-oxygen stretching modes [9] [27]. The asymmetric stretching vibration typically appears between 1500-1550 wavenumbers with strong intensity, while the symmetric stretching mode occurs in the range of 1260-1390 wavenumbers [28] [9]. These characteristic nitro absorptions provide unambiguous identification of the nitro functional group presence [27] [28].

Aromatic carbon-carbon and carbon-nitrogen stretching vibrations contribute to the complex absorption pattern observed between 1450-1600 wavenumbers [25] [23]. The isoquinoline heterocyclic framework produces characteristic bands in this region, with carbon-nitrogen stretching modes typically appearing around 1520-1580 wavenumbers [25] [27]. These absorptions often overlap with aromatic carbon-carbon stretching modes, creating complex multiplet patterns requiring careful deconvolution for detailed assignment [23] [29].

Carbon-chlorine stretching vibrations appear as strong absorptions in the fingerprint region between 600-800 wavenumbers [9] [27]. The exact frequency depends on the aromatic substitution pattern and electronic environment, with electron-withdrawing groups typically shifting the absorption to higher frequencies [25] [27]. Carbon-fluorine stretching modes produce strong absorptions in the range of 1000-1320 wavenumbers, reflecting the high bond strength and polarized nature of the carbon-fluorine bond [27] [23].

Aromatic Ring Vibrational Modes

The aromatic ring system of 1-chloro-4-fluoro-6-nitroisoquinoline exhibits complex vibrational patterns reflecting both in-plane and out-of-plane deformation modes [23] [29]. In-plane carbon-carbon stretching vibrations typically appear between 1450-1600 wavenumbers, with the exact frequencies dependent on the substitution pattern and electronic effects [25] [27].

Out-of-plane aromatic carbon-hydrogen bending vibrations produce characteristic absorptions in the fingerprint region between 675-900 wavenumbers [27] [23]. These modes are particularly sensitive to the substitution pattern and provide valuable information about the aromatic ring substitution geometry [25] [29]. The isoquinoline heterocycle produces additional characteristic bands due to the presence of the nitrogen heteroatom, which perturbs the normal benzene vibrational modes [23] [27].

Ring breathing modes and skeletal vibrations contribute to the complex absorption pattern observed below 1500 wavenumbers, creating the characteristic fingerprint region unique to each substituted aromatic compound [25] [29]. These low-frequency modes involve collective motion of multiple atoms and are highly sensitive to the overall molecular structure [23] [27].

Ultraviolet-Visible Electronic Transitions

The ultraviolet-visible absorption spectrum of 1-chloro-4-fluoro-6-nitroisoquinoline reflects the electronic transition characteristics of the extended aromatic chromophore system modified by substituent electronic effects [24] [26]. The primary absorption features arise from π→π* transitions within the aromatic framework, typically appearing in the wavelength range of 230-350 nanometers [30] [24].

The isoquinoline heterocyclic system produces characteristic absorption bands with extinction coefficients typically exceeding 10,000 liters per mole per centimeter, reflecting the high oscillator strength of the allowed π→π* transitions [31] [32]. The exact wavelength maxima depend on the substitution pattern and electronic effects of the attached functional groups [33] [26].

The nitro group introduces additional chromophoric character through n→π* transitions involving the non-bonding electron pairs on oxygen atoms [34] [24]. These transitions typically appear at longer wavelengths with lower extinction coefficients compared to the π→π* transitions, often producing weak absorption bands in the 280-320 nanometer region [35] [34]. The nitro group also participates in charge transfer interactions with the aromatic system, potentially producing broad absorption features extending into the visible region [35] [24].

Substituent effects on the electronic absorption spectrum provide valuable information about the overall electronic structure and conjugation patterns within the molecule [33] [26]. Electron-withdrawing groups such as nitro and halogen substituents typically produce bathochromic shifts and hyperchromic effects, reflecting the perturbation of the aromatic π-electron system [26] [24].

Solvent Effects and Environmental Factors

The spectroscopic properties of 1-chloro-4-fluoro-6-nitroisoquinoline exhibit significant sensitivity to solvent polarity and environmental factors, particularly in the ultraviolet-visible absorption characteristics [36] [31]. Polar solvents typically produce red-shifted absorption maxima compared to non-polar environments, reflecting stabilization of the excited state through solvation interactions [35] [36].

Hydrogen bonding interactions with protic solvents may produce additional perturbations in both infrared and ultraviolet-visible spectra [37] [36]. The nitro group oxygen atoms can participate in hydrogen bonding as acceptors, potentially affecting the vibrational frequencies and electronic transition energies [35] [38]. These solvent-dependent effects provide valuable information about the molecular interaction properties and electronic distribution [36] [31].